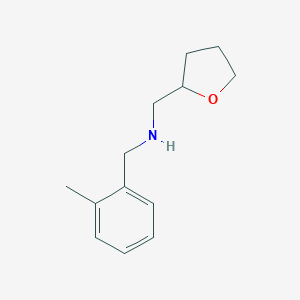

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-3,5-6,13-14H,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSBDNDRXZHFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389783 | |

| Record name | 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-12-9 | |

| Record name | 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a valuable secondary amine intermediate in medicinal and materials chemistry. We will move beyond a simple recitation of steps to explore the strategic rationale behind the chosen synthetic pathway, emphasizing the principles of reaction mechanism, process control, and robust validation that are critical for reproducible, high-yield synthesis in a research and development setting.

PART 1: Strategic Analysis of Synthesis

The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This method is a cornerstone of amine synthesis due to its efficiency, operational simplicity, and high selectivity, which minimizes the formation of undesirable by-products.[1][2][3]

The Reductive Amination Pathway: A Mechanistic Overview

Reductive amination combines two fundamental organic reactions into a single, seamless process: the formation of an imine (or its protonated form, the iminium ion) from an amine and a carbonyl compound, followed by the immediate reduction of this intermediate to the target amine.

The key steps are as follows:

-

Imine Formation: The synthesis begins with the nucleophilic attack of the primary amine, 2-methylbenzylamine, on the carbonyl carbon of tetrahydrofuran-2-carbaldehyde. This forms a transient hemiaminal intermediate.

-

Dehydration: The hemiaminal rapidly loses a molecule of water to form a C=N double bond, yielding a Schiff base or, under acidic conditions, a more reactive iminium ion.

-

In-Situ Reduction: A carefully selected reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final secondary amine product.

The elegance of this pathway lies in the fact that the iminium ion intermediate is significantly more reactive towards hydride reduction than the starting aldehyde. This allows for a "one-pot" procedure where all reagents are combined, simplifying the experimental setup and improving overall efficiency.

Caption: The two-stage mechanism of one-pot reductive amination.

Critical Parameter Selection: Ensuring Success

The success of this synthesis hinges on the judicious selection of reagents and conditions.

-

Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, sodium cyanoborohydride (NaBH₃CN) is often the superior choice for reductive aminations.[1] NaBH₃CN is a milder reducing agent that is stable in weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation. Its key advantage is its selectivity; it rapidly reduces the iminium ion but reacts only very slowly with the starting aldehyde, thereby preventing the formation of the corresponding alcohol by-product (tetrahydrofurfuryl alcohol).

-

Solvent and pH: The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates proton transfers necessary for hemiaminal dehydration. Maintaining a slightly acidic pH is crucial to catalyze the dehydration step without significantly deactivating the amine nucleophile. This can be achieved by adding a small amount of acetic acid.

-

Purity of Starting Materials: The purity of the starting materials is paramount. Commercial 2-methylbenzylamine can contain oxidation impurities, while tetrahydrofuran-2-carbaldehyde can polymerize upon storage.[4] It is highly recommended to purify these reagents by vacuum distillation if their purity is questionable.[4]

PART 2: Experimental Protocol & Workflow

This protocol provides a detailed, self-validating methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylbenzylamine | ≥98% | Sigma-Aldrich, etc. | Purify by vacuum distillation if discolored. |

| Tetrahydrofuran-2-carbaldehyde | ≥98% | Sigma-Aldrich, etc. | Store under nitrogen and refrigerate. |

| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich, etc. | Highly Toxic. Handle with extreme care. |

| Methanol (MeOH) | Anhydrous | Commercial | |

| Acetic Acid (AcOH) | Glacial | Commercial | |

| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | For work-up. | |

| Brine (Saturated NaCl) | Lab Prepared | For work-up. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | For drying. | |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Synthesis Procedure

Warning: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. This procedure must be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzylamine (5.00 g, 41.2 mmol, 1.0 equiv.).

-

Solvent Addition: Add 80 mL of anhydrous methanol and stir until the amine is fully dissolved.

-

Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (4.21 g, 42.0 mmol, 1.02 equiv.) dropwise to the solution at room temperature.

-

pH Adjustment & Imine Formation: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper). Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: In a single portion, carefully add sodium cyanoborohydride (2.86 g, 45.5 mmol, 1.1 equiv.). Caution: A slight effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting materials are consumed.[5]

-

Quenching and Work-up:

-

Carefully pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution to quench any remaining acid and unreacted hydride.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[5][6]

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.[7]

Caption: Experimental workflow for the synthesis and purification.

PART 3: Validation and Characterization

A rigorous characterization of the final product is essential to confirm its identity, purity, and yield, thereby validating the synthetic protocol.

Expected Yield and Physical Properties

| Parameter | Expected Value | Source |

| Appearance | Colorless to pale yellow oil | |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Typical Yield | 75-85% | |

| CAS Number | 356531-12-9 | [1][8][9] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include:

-

Multiplets in the aromatic region (~7.1-7.3 ppm) corresponding to the 4 protons of the methylbenzyl group.

-

A singlet for the benzylic CH₂ group (~3.8 ppm).

-

A singlet for the methyl group on the benzene ring (~2.3 ppm).

-

Multiplets corresponding to the protons of the tetrahydrofuran ring and the adjacent CH₂ group (~1.5-2.0 ppm, ~2.6 ppm, ~3.7-4.0 ppm).

-

A broad singlet for the N-H proton.

-

-

¹³C NMR (100 MHz, CDCl₃): Expected carbon signals would confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 206.3.

PART 4: Safety & Handling

| Reagent | Hazard Summary | Precaution |

| 2-Methylbenzylamine | Corrosive, skin and eye irritant. | Wear gloves, safety glasses. |

| Tetrahydrofuran-2-carbaldehyde | Flammable, irritant. | Handle in fume hood away from ignition sources. |

| Sodium Cyanoborohydride | Highly Toxic (Fatal if swallowed or in contact with skin). Releases toxic gas on contact with acid. | Extreme Caution. Use only in a chemical fume hood. Wear nitrile gloves, lab coat, and safety glasses. Have a quench solution (bleach) ready for deactivating waste. |

Conclusion

The reductive amination pathway detailed herein represents a robust, reliable, and high-yielding method for the synthesis of this compound. By understanding the underlying reaction mechanism, carefully selecting reagents, and adhering to a rigorous experimental protocol, researchers can confidently produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for validating the successful outcome of the synthesis, ensuring the material is of sufficient purity for subsequent applications in drug discovery and development.

References

-

Reddit. (2023). How to purify Benzylamine? : r/OrganicChemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. [Link]

-

Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Sanderman Publishing House, 10(5). [Link]

-

SciELO. (2021). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Journal of the Chilean Chemical Society, 66(2). [Link]

- Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.

-

ACS Sustainable Chemistry & Engineering. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

-

ResearchGate. (2018). Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. [Link]

-

Springer Link. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

-

New Journal of Chemistry. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

- Google Patents. (n.d.).

-

Taylor & Francis eBooks. (n.d.). Reductive Amination of Furfural to Furfurylamine. [Link]

- Google Patents. (n.d.). US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine.

-

The Royal Society of Chemistry. (n.d.). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. [Link]

- Google Patents. (n.d.).

-

Catalysis Science & Technology. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]

-

ResearchGate. (2021). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Link]

-

Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1143. [Link]

-

PubChem. (n.d.). Benzyl(furan-2-ylmethyl)amine. [Link]

-

ResearchGate. (2000). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sandermanpub.net [sandermanpub.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. reddit.com [reddit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | CAS: 356531-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. scbt.com [scbt.com]

Physicochemical properties of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

An In-Depth Technical Guide to the Physicochemical Properties of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Foreword: A Roadmap to Characterization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound (CAS No: 356531-12-9). Rather than merely listing data, this document provides a strategic roadmap for the complete physicochemical characterization of this molecule. We will delve into the causality behind experimental choices, offering field-proven insights into not only what to measure but how and why. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data critical for applications in medicinal chemistry and materials science. While some properties for this specific molecule are predicted, the methodologies outlined provide a clear path to their empirical determination.

Molecular Identity and Structural Framework

This compound is a secondary amine featuring a unique combination of a substituted aromatic ring and a saturated heterocyclic moiety. This structure suggests a nuanced balance of lipophilicity and hydrophilicity, influencing its potential biological activity and formulation characteristics.[1] Its potential as a building block for kinase inhibitors and antimicrobial agents makes a thorough understanding of its properties essential.[1]

| Property | Value | Source |

| CAS Number | 356531-12-9 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO | [1][2] |

| Molecular Weight | 205.30 g/mol | [1][2] |

| InChI Key | NOSBDNDRXZHFJN-UHFFFAOYSA-N | [1] |

The molecule's architecture is defined by three key components:

-

The 2-Methylbenzyl Group: The ortho-methyl substituent on the benzyl ring introduces steric hindrance and alters the electronic properties of the aromatic system compared to its unsubstituted analog. This can influence reactivity, metabolic stability, and receptor binding interactions.

-

The Tetrahydrofuran (THF) Ring: The oxygen atom in the THF ring acts as a hydrogen bond acceptor, potentially increasing solubility in polar solvents and influencing interactions with biological targets.[1] The saturated five-membered ring exists in various envelope and twist conformations, which affects the overall three-dimensional shape of the molecule.[1]

-

The Secondary Amine Linker: As the most basic site in the molecule, the secondary amine is crucial for salt formation, which can dramatically improve solubility and handling properties.[1] Its predicted pKa of 8.71 suggests it will be significantly protonated at physiological pH.[1]

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Triad of Analysis

A robust structural confirmation relies on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This combination provides orthogonal data, ensuring a high-confidence identification.

Caption: Workflow for the spectroscopic confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are indispensable.

-

Expertise & Experience: The key to a successful NMR analysis of an amine is recognizing the lability of the N-H proton. Its signal is often broad and may not show clear coupling, making it difficult to identify.[3][4] Therefore, a D₂O shake experiment is a mandatory validation step; the N-H signal will disappear upon exchange with deuterium, confirming its identity.[5][6]

-

Expected ¹H NMR Signals (in CDCl₃, δ ppm):

-

~7.0-7.2: A complex multiplet integrating to 4H, corresponding to the aromatic protons on the 2-methylbenzyl group.

-

~3.5-4.0: A series of multiplets corresponding to the 5H of the tetrahydrofuran ring and the -CH₂- group attached to it.[1]

-

~3.7: A singlet or AB quartet for the benzylic -CH₂- protons.

-

~2.3: A sharp singlet integrating to 3H for the aryl -CH₃ group.[1]

-

~1.5-2.0: Multiplets for the remaining THF ring protons.

-

Variable (0.5-5.0): A broad singlet for the N-H proton, which will disappear upon D₂O exchange.[4]

-

-

Expected ¹³C NMR Signals (in CDCl₃, δ ppm):

-

~125-140: Multiple signals for the aromatic carbons.

-

~60-75: Signals for the carbons of the THF ring adjacent to the oxygen.

-

~45-60: Signals for the benzylic carbon and the carbons adjacent to the nitrogen. Carbons attached to nitrogen are deshielded.[5][7]

-

~20-35: Signals for the remaining aliphatic carbons in the THF ring.

-

~18-22: A signal for the methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

Expertise & Experience: For a secondary amine, the most crucial diagnostic peak is the N-H stretch. Unlike the broad O-H stretch of an alcohol, the N-H stretch is typically a single, sharper, and less intense band.[3][6] This distinction is critical to rule out potential impurities or degradation products.

-

Expected Diagnostic Peaks (cm⁻¹):

-

3300-3500: A single, medium-intensity N-H stretching band, characteristic of a secondary amine.[3][6]

-

3000-3100: C-H stretching from the aromatic ring.

-

2850-2960: C-H stretching from the aliphatic (THF and benzyl) groups.

-

~1600 & ~1450: C=C stretching absorptions from the aromatic ring.

-

1000-1300: C-N and C-O stretching bands. Aromatic amines typically show C-N stretching from 1200-1350 cm⁻¹.[5]

-

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a molecular fingerprint.

-

Expertise & Experience: The "Nitrogen Rule" is a fundamental principle in the MS analysis of amines. A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] For our target (MW = 205.30), observing a molecular ion (M⁺) peak at m/z = 205 is a strong confirmation of the presence of a single nitrogen atom.[7] The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[8]

-

Expected Fragmentation Patterns (Electron Ionization):

-

m/z = 205: The molecular ion peak [M]⁺.

-

m/z = 105: Resulting from cleavage of the bond between the benzylic carbon and the aromatic ring (less likely) or more complex rearrangements.

-

m/z = 99: Resulting from α-cleavage with loss of the 2-methylbenzyl radical, forming a stable iminium ion of the THF-CH₂-NH₂⁺ fragment.

-

m/z = 91: The tropylium ion (C₇H₇⁺), a very common fragment for benzyl-containing compounds.

-

Core Physicochemical Properties: Measurement and Rationale

Physical State and Melting Point

-

Trustworthiness: The melting point is a primary indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[9] This makes melting point determination a critical first step in quality control.

-

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can lead to inaccurate results.

-

Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and drop it down a long, narrow tube (e.g., a glass tube or NMR tube) several times to pack the sample tightly into the sealed end to a height of 2-3 mm.[10]

-

Measurement (Initial): Place the capillary in a melting point apparatus. Heat rapidly (10-20°C/min) to determine an approximate melting range.

-

Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to ~20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min.[10]

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility. Consistent values confirm a reliable measurement.

-

Acidity and Basicity (pKa)

-

Expertise & Experience: The pKa value governs the ionization state of the molecule at a given pH. For a basic amine, this is critical for predicting its behavior in biological systems, its solubility in aqueous media, and for selecting appropriate salt forms for development. The predicted pKa of 8.71 indicates that this amine will be predominantly protonated and positively charged in the acidic environment of the stomach and largely charged in the blood (pH ~7.4).[1]

-

Experimental Protocol: Potentiometric Titration

-

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

-

Titration: While stirring, add small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Trustworthiness: This method is a direct measure of pKa and is highly accurate. Performing the titration in reverse (with a base) can validate the result. For lipophilic compounds, specialized software can be used to determine pKa from titrations in biphasic systems.[11]

-

Lipophilicity (LogP / LogD)

-

Expertise & Experience: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a master parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[12] It is typically measured as the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for all species at a given pH) between n-octanol and water.[13]

-

Experimental Protocol: Shake-Flask Method (Gold Standard) [14]

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and water phases must be mutually saturated before the experiment by shaking them together for 24 hours and then separating.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the second solvent (e.g., add the octanol stock to the water).

-

Equilibration: Seal the flask and shake it vigorously for several hours (or until equilibrium is reached) at a constant temperature.

-

Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Caption: Conceptual workflow for LogP determination via the shake-flask method.

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of this compound. The "TBD" (To Be Determined) fields highlight the parameters for which experimental validation is necessary, following the protocols outlined in this guide.

| Parameter | Value / Expected Value | Method | Significance |

| Molecular Formula | C₁₃H₁₉NO | - | Fundamental Identity |

| Molecular Weight | 205.30 g/mol | Mass Spectrometry | Purity, Stoichiometry |

| Physical State | TBD (Likely oil or low-melting solid) | Visual Inspection | Handling, Formulation |

| Melting Point | TBD | Capillary Method | Purity, Identification |

| Boiling Point | TBD | Distillation | Purification, Stability |

| pKa | 8.71 (Predicted)[1] / TBD (Experimental) | Potentiometric Titration | Ionization, Solubility, ADME |

| LogP | TBD | Shake-Flask / RP-HPLC | Lipophilicity, Permeability, ADME |

| Solubility | TBD | Saturation Method | Formulation, Bioavailability |

| ¹H NMR | See Section 2.1 | NMR Spectroscopy | Structural Elucidation |

| ¹³C NMR | See Section 2.1 | NMR Spectroscopy | Structural Elucidation |

| IR Spectrum | See Section 2.2 | IR Spectroscopy | Functional Group ID |

References

-

Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

Video: NMR Spectroscopy Of Amines - JoVE. [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

-

LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]

-

Lipophilicity - Creative Biolabs. [Link]

-

Melting Point Determination - thinkSRS.com. [Link]

-

Melting point determination. [Link]

-

Melting point determination - SSERC. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

-

Video: Mass Spectrometry of Amines - JoVE. [Link]

-

Spectroscopy of Amines - Oregon State University. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 356531-12-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a secondary amine incorporating both a substituted aromatic benzyl group and a saturated heterocyclic tetrahydrofuran moiety. This unique structural combination makes it a compound of interest for scaffold-based drug discovery and medicinal chemistry. This document details its physicochemical properties, a robust protocol for its synthesis via reductive amination, methods for its characterization, a review of the biological activities of analogous structures, and essential safety and handling guidelines.

Compound Profile and Physicochemical Properties

This compound is a distinct chemical entity whose structure suggests potential for diverse chemical interactions and biological activity. The ortho-methyl substituent on the benzyl ring introduces steric and electronic modifications compared to its unsubstituted parent compound, which can influence binding affinity to biological targets and metabolic stability.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine | [1] |

| CAS Number | 356531-12-9 | [2][3] |

| Molecular Formula | C₁₃H₁₉NO | [2][3] |

| Molecular Weight | 205.30 g/mol | [2][3] |

| Canonical SMILES | CC1=CC=CC=C1CNCC1CCCO1 | [1] |

| InChI Key | NOSBDNDRXZHFJN-UHFFFAOYSA-N | [1][2] |

| Hazard Statement | Irritant | [3] |

Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing secondary amines like the title compound is reductive amination.[2] This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from the condensation of a primary amine and an aldehyde, followed by its immediate reduction to the target amine. This pathway is favored for its high yield and operational simplicity.

The synthesis of this compound is achieved by reacting 2-methylbenzylamine with tetrahydrofuran-2-carbaldehyde in the presence of a mild reducing agent.

Detailed Experimental Protocol

This protocol is a validated methodology for the synthesis of secondary amines, adapted for the specific reactants required for the title compound.

Materials:

-

2-Methylbenzylamine (1.0 eq)

-

Tetrahydrofuran-2-carbaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Ethyl Acetate/Hexane gradient)

Procedure:

-

To a solution of 2-methylbenzylamine (1.0 eq) in anhydrous dichloromethane (DCM), add tetrahydrofuran-2-carbaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The portion-wise addition is crucial to control the initial exothermic reaction.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.

Structural Characterization

Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic methods are standard for this class of molecule. While specific experimental spectra for this exact compound are not publicly available, the predicted data based on its constituent fragments provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |

| Ar-CH₃ | ~2.3 | ~19.0 | Typical for a methyl group on a benzene ring.[4] |

| THF Ring Protons | 1.6 - 2.0 (m, 4H) | ~26.0, ~30.0 | Protons on C3 and C4 of the tetrahydrofuran ring.[5] |

| Ar-CH₂ -N | ~3.7 (s, 2H) | ~52.0 | Benzylic protons adjacent to the nitrogen.[4] |

| N-CH₂ -THF | ~2.6 (m, 2H) | ~56.0 | Methylene protons between nitrogen and the THF ring. |

| THF Ring Protons (C5) | 3.6 - 3.8 (m, 2H) | ~68.0 | Protons on the carbon adjacent to the ring oxygen.[5] |

| THF Ring Proton (C2) | ~3.9 (m, 1H) | ~78.0 | The single proton on the carbon linking the side chain.[5] |

| Aromatic Protons | 7.1 - 7.3 (m, 4H) | 126.0 - 137.0 | Aromatic protons of the 2-methylbenzyl group.[4] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 205.

-

Key Fragmentation Pattern: A prominent peak at m/z = 104 is expected, corresponding to the stable 2-methylbenzyl cation [C₈H₉]⁺, resulting from cleavage of the C-N bond. Another significant fragment would be observed at m/z = 83, corresponding to the tetrahydrofurfuryl cation [C₅H₇O]⁺.

Potential Biological Activity: An Overview of Analogous Structures

While this compound has not been extensively studied in the public domain, its structural motifs are present in many biologically active molecules. This suggests its potential as a valuable scaffold in medicinal chemistry.

Antimicrobial and Antifungal Activity

The benzylamine moiety is a known pharmacophore in antimicrobial agents.[6] Studies on related N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have demonstrated moderate antibacterial activity against various strains.[7] For instance, N-substituted sulfonamide derivatives of tetrahydrofurfurylamine were synthesized and showed activity against bacterial strains, indicating that the tetrahydrofurfurylamine core can serve as a foundation for developing new antimicrobial agents.[7] Similarly, various amide derivatives containing substituted amines have shown promising antibacterial and antifungal properties.[3]

Table 3: Example Antimicrobial Activities of Related Compound Classes

| Compound Class | Organism | Activity Metric | Result | Reference |

| Benzamide Derivatives | E. coli | MIC | 3.12 µg/mL | [3] |

| Benzamide Derivatives | B. subtilis | MIC | 6.25 µg/mL | [3] |

| Thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus | Good Activity | - | [8] |

Cytotoxicity and Anticancer Potential

The furan and tetrahydrofuran rings are scaffolds found in numerous compounds with demonstrated cytotoxicity against various cancer cell lines.[9] For example, certain furan- and furopyrimidine-based derivatives have shown significant VEGFR-2 inhibition and potent cytotoxicity against cell lines such as HepG2 (liver cancer) and A549 (lung cancer).[9] While direct data is unavailable, the presence of the tetrahydrofuran ring in the title compound makes it a candidate for screening in anticancer assays.

Hazard Analysis and Safe Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, a robust safety assessment can be made based on its constituent functional groups. The compound is classified as an irritant.[3]

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if damaged.

-

Respiratory Protection: Not required under normal conditions of use with adequate engineering controls.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Tetrahydrofuran and its derivatives can form explosive peroxides upon exposure to air and light over time. Containers should be dated upon opening and stored away from light.

First Aid Measures:

-

If Inhaled: Move person into fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound (CAS: 356531-12-9) is a readily synthesizable secondary amine with structural features that suggest potential for biological activity. The reductive amination protocol outlined in this guide provides a reliable method for its preparation. While further research is needed to fully elucidate its specific biological profile, the known antimicrobial and cytotoxic activities of analogous benzylamine and furan-containing structures mark it as a compound of interest for further investigation by researchers in drug discovery and development.

References

-

PubChem. Tetrahydrofurfurylamine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet - 2-Methyltetrahydrofuran. Available from: [Link]

-

RSC Publishing. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]

-

ResearchGate. Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Available from: [Link]

-

Abdelhafez, O. M., et al. (2011). DNA binding, antiviral activities and cytotoxicity of new furochromone and benzofuran derivatives. Archives of Pharmacal Research, 34(10), 1623-1632. Available from: [Link]

-

Fares, M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(19), 6649. Available from: [Link]

-

Chemical Review and Letters. Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Available from: [Link]

-

ResearchGate. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available from: [Link]

-

Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfuryl alcohol over Raney Ni catalyst. Available from: [Link]

-

Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity. Available from: [Link]

-

Salomatina, O. V., et al. (2010). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. European Journal of Medicinal Chemistry, 45(9), 4353-4358. Available from: [Link]

-

MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available from: [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

Sources

- 1. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sandermanpub.net [sandermanpub.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]

- 5. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Data of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for the novel compound this compound (CAS 356531-12-9). In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous structural fragments, we will predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for acquiring and validating this data, ensuring a robust framework for the empirical characterization of this molecule.

Introduction and Molecular Structure

This compound is a secondary amine featuring a substituted aromatic benzyl group and a saturated heterocyclic tetrahydrofuran moiety. Its molecular formula is C₁₃H₁₉NO, yielding a molecular weight of 205.30 g/mol . The structural complexity and presence of key functional groups—a secondary amine, an ether, and an aromatic ring—make it a molecule of potential interest in medicinal chemistry and organic synthesis.

Accurate structural elucidation is the cornerstone of chemical research. Spectroscopic analysis provides the unambiguous data required to confirm molecular identity, purity, and conformation. This guide is designed to serve as a predictive blueprint for researchers synthesizing or working with this compound, outlining the expected spectral outcomes and the methodologies to obtain them.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on established chemical shift theory and spectral data from structural analogues such as 2-methylbenzylamine and tetrahydrofurfurylamine[1][2][3]. The proposed solvent for these predictions is deuterochloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | Ar-H (4H) | 7.10 - 7.25 | Multiplet (m) | 4H | Aromatic protons on the 2-methylbenzyl group. |

| b | Ar-CH₂ -NH | ~3.75 | Singlet (s) | 2H | Benzylic protons, adjacent to the aromatic ring and nitrogen. Expected to be a singlet as there are no adjacent protons. |

| c | Ar-CH₃ | ~2.30 | Singlet (s) | 3H | Methyl group protons on the aromatic ring. |

| d | NH-CH₂ -THF | 2.60 - 2.75 | Multiplet (m) | 2H | Methylene protons adjacent to both the nitrogen and the chiral center of the THF ring. Expected to be a complex multiplet. |

| e | THF-CH -CH₂ | 3.95 - 4.10 | Multiplet (m) | 1H | Proton on the chiral carbon of the THF ring, deshielded by the adjacent oxygen atom. |

| f | O-CH₂ -CH₂ | 3.65 - 3.85 | Multiplet (m) | 2H | Methylene protons of the THF ring adjacent to the oxygen atom. |

| g | Ring CH₂ (β, γ) | 1.50 - 2.00 | Multiplet (m) | 4H | The remaining two methylene groups of the THF ring. |

| h | NH | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The amine proton signal is often broad and its position is concentration-dependent. It may exchange with D₂O.[4][5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| i | Ar-C (quaternary, C-CH₃) | ~136 | Aromatic quaternary carbon attached to the methyl group. |

| j | Ar-C (quaternary, C-CH₂) | ~138 | Aromatic quaternary carbon attached to the benzylic methylene group. |

| k | Ar-C H | 126 - 130 | Four distinct signals expected for the aromatic methine carbons. |

| l | Ar-CH₂ -NH | ~52 | Benzylic carbon, influenced by the adjacent aromatic ring and nitrogen. |

| m | Ar-CH₃ | ~19 | Aromatic methyl carbon. |

| n | NH-CH₂ -THF | ~54 | Aliphatic carbon adjacent to nitrogen. |

| o | THF-C H-CH₂ | ~78 | Carbon in the THF ring bonded to the ether oxygen and the side chain. |

| p | O-CH₂ -CH₂ | ~68 | Carbon in the THF ring adjacent to the ether oxygen. |

| q | Ring C H₂ (β) | ~29 | Beta-carbon of the THF ring. |

| r | Ring C H₂ (γ) | ~26 | Gamma-carbon of the THF ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

-

(Optional) D₂O Shake: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear[6][7].

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The predicted spectrum for this compound is based on the characteristic vibrational frequencies of secondary amines, ethers, and substituted aromatic compounds.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3350 - 3310 | Secondary Amine (N-H) | Stretch | Weak to Medium |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H (CH₃, CH₂) | Stretch | Strong |

| 1605, 1495 | Aromatic Ring (C=C) | Stretch | Medium |

| 1250 - 1020 | Aliphatic C-N | Stretch | Medium |

| 1150 - 1085 | Ether (C-O-C) | Asymmetric Stretch | Strong |

| 910 - 665 | Secondary Amine (N-H) | Wag (Out-of-plane bend) | Medium, Broad |

Key Interpretive Points:

-

The presence of a single, relatively weak band in the 3350-3310 cm⁻¹ region is a key indicator of a secondary amine[8][9][10].

-

A strong absorption band around 1100 cm⁻¹ will be characteristic of the C-O-C stretching of the tetrahydrofuran ring.

-

The spectrum will be rich in the C-H stretching region (2850-3100 cm⁻¹) due to the numerous aliphatic and aromatic C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecule's odd number of nitrogen atoms dictates that it will have an odd nominal molecular weight, which is consistent with the "Nitrogen Rule"[4].

-

Molecular Formula: C₁₃H₁₉NO

-

Monoisotopic Mass: 205.1467 g/mol

-

Expected Molecular Ion [M]⁺• (EI): m/z 205

-

Expected Protonated Molecule [M+H]⁺ (ESI): m/z 206

Predicted Fragmentation Pathways

The primary fragmentation pathways for this molecule are expected to be driven by the nitrogen atom (α-cleavage) and the stability of the benzyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

-

m/z 105: This will likely be a very prominent peak, corresponding to the stable 2-methylbenzyl cation, which can rearrange to the 2-methyltropylium ion[11][12].

-

m/z 134: Resulting from α-cleavage with the loss of the tetrahydrofurfuryl radical. This iminium ion is resonance-stabilized.

-

m/z 114: Resulting from α-cleavage with the loss of the 2-methylbenzyl radical.

-

m/z 71: Corresponding to the tetrahydrofurfuryl cation ([C₅H₉O]⁺).

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺ at m/z 206.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 206) as the precursor and applying collision energy (CID) to induce fragmentation. This will generate a spectrum of the fragment ions, which can be compared to the predictions.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of this compound requires a holistic approach, where data from each spectroscopic technique corroborates the others. The workflow below illustrates this integrated process.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion: This guide provides a robust predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data offer a clear set of benchmarks for any researcher working with this compound. By following the detailed experimental protocols, scientists can acquire high-quality data. The final step in the validation process is to compare the empirically obtained spectra with the predictions laid out in this document. A strong correlation between the experimental and predicted data will provide definitive confirmation of the molecular structure, enabling further research into the properties and applications of this compound with a high degree of confidence.

References

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. Retrieved from [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Ricci, C., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Retrieved from [Link]

-

Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Retrieved from [Link]

-

Attygalle, A.B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]

-

ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6993, 2-Methylbenzylamine. Retrieved from [Link]

-

NC State University Libraries. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information: Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Retrieved from [Link]

-

Oregon State University. Spectroscopy of Amines. Retrieved from [Link]

-

LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 2. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 10. wikieducator.org [wikieducator.org]

- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchwith.stevens.edu [researchwith.stevens.edu]

An In-depth Technical Guide to the Mechanistic Elucidation of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

A Whitepaper for Drug Discovery & Development Professionals

Abstract: (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a novel chemical entity with a structure suggestive of potential biological activity. This document provides a comprehensive framework for the elucidation of its mechanism of action. Given the absence of extensive public data, this guide synthesizes information from related chemical classes—substituted benzylamines and tetrahydrofuran-containing compounds—to propose a putative mechanism centered on the modulation of central nervous system targets. We present a logical, multi-stage experimental plan, from initial in vitro screening to more complex cellular and functional assays, designed to thoroughly characterize the pharmacological profile of this compound. This whitepaper is intended to serve as a technical guide for researchers, outlining the necessary protocols and workflows to systematically investigate and validate the molecular interactions and physiological effects of this compound, thereby paving the way for its potential development as a therapeutic agent.

Introduction and Structural Rationale

This compound, with CAS Number 356531-12-9, is an organic compound featuring two key structural motifs: a substituted benzylamine and a tetrahydrofuran (THF) ring.[1][2][3] While specific pharmacological data for this exact molecule is scarce, its constituent parts provide a strong basis for hypothesizing a mechanism of action, likely involving the central nervous system (CNS).

-

Substituted Benzylamines: This class of compounds is well-represented in pharmacology, known for interacting with a variety of biogenic amine targets.[4] Notably, many benzylamine derivatives exhibit activity as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for monoamine transporters and receptors.[5][6] The presence of the 2-methyl substitution on the benzyl ring can influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.[7]

-

Tetrahydrofuran Derivatives: The THF ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] Its inclusion in a molecule can enhance solubility, improve blood-brain barrier penetration, and provide a key interaction point with protein targets. Tetrahydrofuran derivatives have been developed as broad-spectrum psychotropic agents, HIV-1 protease inhibitors, and other therapeutic agents, highlighting the versatility of this moiety.[9][10]

The combination of these two moieties in a single molecule suggests that this compound is a compelling candidate for investigation as a novel psychoactive compound.[11] This guide outlines a systematic approach to deconstruct its pharmacological profile.

Postulated Mechanism of Action: Modulation of Monoaminergic Systems

Based on the structural analysis, we postulate that the primary mechanism of action for this compound involves the modulation of monoamine neurotransmitter systems. The benzylamine core is structurally analogous to monoamines like dopamine, norepinephrine, and serotonin, suggesting potential interaction with their respective transporters (DAT, NET, SERT) and receptors.

The proposed workflow to investigate this hypothesis is to first determine the binding affinity of the compound to a panel of relevant CNS targets, followed by functional assays to characterize the nature of these interactions (e.g., inhibition, agonism, antagonism).

Logical Workflow for Mechanistic Elucidation

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

The following protocols are designed as a self-validating system to rigorously test the proposed mechanism of action.

Radioligand Binding Assays for Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, SERT, NET) and a panel of key dopamine and serotonin receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporters or receptors of interest (e.g., HEK293 cells).

-

Assay Buffer: Prepare appropriate binding buffer for each target, typically containing Tris-HCl and various salts to optimize binding.

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

-

Add increasing concentrations of the test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Transporter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology:

-

Cell Culture: Culture cells stably expressing the target transporter (e.g., HEK293-hDAT) in 96-well plates.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate them with increasing concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 10-20 minutes at 37°C.

-

Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

-

Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Assays

Caption: Step-by-step workflow for binding and functional uptake assays.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in tables to allow for clear comparison of the compound's potency and selectivity across different targets.

Table 1: Hypothetical Binding Affinity (Ki) and Functional Potency (IC₅₀) Data

| Target | Binding Affinity Ki (nM) | Uptake Inhibition IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |

| DAT | 50 | 75 | - | - |

| SERT | 1500 | 2000 | 30 | - |

| NET | 800 | 1100 | - | 16 |

| 5-HT₂A | >10,000 | N/A | - | - |

| D₂ | >10,000 | N/A | - | - |

Data presented are for illustrative purposes only.

Interpretation: In this hypothetical example, the data would suggest that this compound is a potent and selective dopamine reuptake inhibitor (DRI). The high Ki and IC₅₀ values for SERT and NET indicate significantly weaker activity at these transporters. The lack of affinity for the tested receptors suggests a primary mechanism focused on the dopamine transporter.

Conclusion and Future Directions

This guide outlines a foundational strategy for the mechanistic characterization of this compound. The proposed workflow, beginning with broad in vitro screening and progressing to functional assays, provides a robust framework for identifying its primary molecular targets and quantifying its activity. The benzylamine and tetrahydrofuran moieties strongly suggest activity within the CNS, and the postulated modulation of monoaminergic systems represents the most logical starting point for investigation.

Positive confirmation of activity, for instance as a selective DRI, would warrant progression to more advanced studies. These would include broader receptor screening to rule out off-target effects, cell-based assays to measure downstream signaling, and in vivo animal models to assess its pharmacokinetic profile and behavioral effects. Such a systematic approach is crucial for building a comprehensive understanding of this novel compound's mechanism of action and evaluating its therapeutic potential.

References

-

Vicker, N., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 25(19), 4428. [Link]

-

Woźniak, M. K., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Molecules, 25(19), 4403. [Link]

-

Fernandez, J., et al. (2005). Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry, 48(6), 1709-1712. [Link]

-

Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

-

Chiti, W., & Superbi, C. (1967). [N- and O- substituted benzylamides: synthesis and pharmacological properties]. Il Farmaco; edizione scientifica, 22(12), 1057-1068. [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved January 15, 2026, from [Link]

-

Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7435-7445. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 356531-12-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Biological Potential of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Preamble: A Rational Approach to a Novel Chemical Entity

The compound (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a novel chemical entity (NCE) with no currently published biological activity data. This guide eschews a speculative overview, instead presenting a structured, hypothesis-driven framework for its systematic investigation. By deconstructing the molecule into its core pharmacophoric components, we can leverage established structure-activity relationship (SAR) data to predict high-probability biological targets and formulate a robust, multi-pronged screening strategy. This document serves as a technical roadmap for researchers aiming to elucidate the therapeutic potential of this promising scaffold.

Part 1: Molecular Profile and Physicochemical Analysis

Before commencing any biological evaluation, a foundational understanding of the molecule's physicochemical properties is essential. These parameters govern its potential absorption, distribution, metabolism, and excretion (ADME) profile and influence its suitability as a drug candidate.

Structure: ``` CH3 / C6H4 | CH2 | NH | CH2 | C4H7O (Tetrahydrofuran ring attached at position 2)

Caption: Relationship between the core molecular fragments and predicted activities.

Hypothesis 1: Central Nervous System (CNS) Modulator

The benzylamine scaffold is a cornerstone of many centrally acting agents. [1][2]Specifically, benzylamine derivatives are known inhibitors of catecholamine accumulation, particularly norepinephrine and dopamine. [3]The presence of an ortho substitution on the benzyl ring (in this case, 2-methyl) has been explicitly linked to high potency and specificity for inhibiting norepinephrine transport. [3]This makes a potential antidepressant, anxiolytic, or related psychopharmacological profile the most compelling initial hypothesis. Furthermore, some benzylamine templates have been explored for developing serotonin-norepinephrine reuptake inhibitors (SNRIs). [4]

Hypothesis 2: Anticancer Agent

Both structural components have been independently associated with anticancer activity.

-

Benzylamine Moiety: Benzylamine-derived drugs have been shown to induce apoptosis and reduce proliferation and metastasis in aggressive cancers like melanoma. [5]Furthermore, N-benzyl structures are integral to potent, selective inhibitors of key cancer-related enzymes, including histone deacetylases (HDACs) and the USP1/UAF1 deubiquitinase complex. [6][7]* Tetrahydrofuran (THF) Moiety: The THF ring is a privileged scaffold found in numerous natural products with potent antitumor properties. [8][9]It is also a key feature in several FDA-approved drugs, including antiviral and antineoplastic agents, where its oxygen atom often plays a critical role in hydrogen bonding with target proteins. [10][11][12][13]

Hypothesis 3: Antimicrobial & Antifungal Agent

There is a strong precedent for antimicrobial activity.

-

Tetrahydrofuran (THF) Moiety: Modified THF structures are being actively investigated as scaffolds for novel agents against multidrug-resistant bacteria. [8]The broader class of furan-containing compounds has well-documented antimicrobial and anti-inflammatory effects. [14]* Benzylamine Moiety: While less common, certain benzylamine derivatives have been synthesized and shown to possess potent antimycotic (antifungal) activity against pathogenic Candida species and activity against Mycobacterium tuberculosis. [15][16]

Part 3: Proposed Experimental Screening Workflows

The following section details validated, step-by-step protocols for efficiently screening the title compound against the primary hypotheses.

Workflow 1: CNS Activity Screening Cascade

This workflow is designed to rapidly identify and characterize potential activity at the most likely CNS targets: monoamine transporters.

Caption: Proposed screening cascade for CNS activity evaluation.

Protocol: Step 1 - Radioligand Binding Assay

-

Objective: To determine if the compound binds to human norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporters.

-

Materials:

-

Cell membranes expressing recombinant human NET, SERT, or DAT.

-

Radioligands: [³H]nisoxetine (for NET), [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT).

-

Test compound stock solution (10 mM in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT, GBR 12909 for DAT).

-

96-well filter plates (GF/B or GF/C).

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound. For a primary screen, a single concentration of 10 µM is sufficient.

-

In a 96-well plate, add assay buffer, cell membranes (5-15 µg protein/well), and the radioligand at a concentration near its Kd value.

-

Add the test compound (for total binding) or the non-specific inhibitor (for non-specific binding) or vehicle (DMSO, for control).

-

Incubate for 60-120 minutes at room temperature or 4°C, depending on the transporter.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Allow filters to dry, add scintillation cocktail, and count radioactivity using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition caused by the test compound relative to the control. A result >50% inhibition is considered a significant "hit".

Workflow 2: Anticancer Activity Screening

This workflow begins with a broad cytotoxicity screen before moving to more specific mechanistic assays.

Caption: Proposed workflow for evaluating anticancer potential.

Protocol: Step 1 - MTT Antiproliferative Assay

-

Objective: To measure the compound's ability to inhibit the growth of various human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, DU-145 prostate, HT-29 colon). [17] * Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

-

Test compound stock solution (10 mM in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well flat-bottom plates and a microplate reader (570 nm).

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression.

Workflow 3: Antimicrobial Screening

This protocol determines the potency of the compound against a standard panel of microbes.